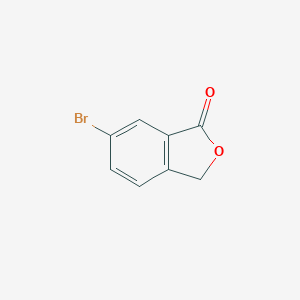

6-bromo-3H-isobenzofuran-1-one

Description

Properties

IUPAC Name |

6-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELKVKMBIAENSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294268 | |

| Record name | 6-bromo-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19477-73-7 | |

| Record name | 19477-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-bromo-3H-isobenzofuran-1-one from 4-bromophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-3H-isobenzofuran-1-one, a valuable research chemical and potential intermediate in the development of novel therapeutics. The synthesis involves the reduction of 4-bromophthalic anhydride, a process that presents unique challenges in regioselectivity and isomer separation. This document details the underlying chemistry, provides a thorough experimental protocol, and presents key data in a structured format to assist researchers in this synthetic endeavor.

Introduction and Reaction Overview

The synthesis of this compound (also known as 6-bromophthalide) from 4-bromophthalic anhydride is achieved through the reduction of one of the two carbonyl groups of the anhydride. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

The primary challenge in this synthesis is the regioselectivity of the hydride attack. Due to the electronic properties of the bromine substituent on the aromatic ring, the reduction of 4-bromophthalic anhydride with sodium borohydride is not highly selective and yields a mixture of two structural isomers: the desired this compound and the isomeric 5-bromo-3H-isobenzofuran-1-one. The separation of these isomers is a critical step in obtaining the pure target compound.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and the isomeric products is provided in the table below for easy reference.

| Property | 4-bromophthalic Anhydride | This compound | 5-bromo-3H-isobenzofuran-1-one |

| CAS Number | 86-90-8 | 19477-73-7 | 64169-34-2 |

| Molecular Formula | C₈H₃BrO₃ | C₈H₅BrO₂ | C₈H₅BrO₂ |

| Molecular Weight | 227.01 g/mol | 213.03 g/mol | 213.03 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white solid | White to off-white crystalline powder |

| Melting Point | 107 °C | 99 - 101 °C | 162 - 166 °C |

| Solubility | Soluble in many organic solvents | Slightly soluble in chloroform and methanol | Soluble in acetone |

Experimental Protocol

The following protocol details the synthesis of this compound from 4-bromophthalic anhydride, including the crucial steps for isomer separation.

Materials and Reagents

-

4-bromophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (brine), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Reduction of 4-bromophthalic Anhydride

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.0 molar equivalent) in anhydrous THF.

-

Cool the suspension to 0-5 °C using an ice bath.

-

In a separate flask, dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF.

-

Add the solution of 4-bromophthalic anhydride dropwise to the cooled and stirred suspension of sodium borohydride over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Reaction Work-up and Extraction

-

Cool the reaction mixture back to 0-5 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the mixture is acidic (pH 1-2).

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of 5- and 6-bromophthalide isomers.

Step 3: Separation and Purification of this compound

The separation of the isomers is challenging due to their similar polarities. A multi-step purification process is often necessary.

-

Selective Crystallization of 5-bromophthalide: The 5-bromo isomer is generally less soluble and can often be selectively crystallized. Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The 5-bromophthalide will precipitate out.[1] Filter the crystals and wash with a small amount of the cold solvent. The filtrate (mother liquor) will be enriched with the desired 6-bromo isomer.

-

Chromatographic Purification of 6-bromophthalide: Concentrate the mother liquor under reduced pressure. Purify the residue by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the two isomers.[1] Collect the fractions containing the 6-bromo isomer (monitor by TLC) and concentrate them under reduced pressure to yield the purified this compound.

Reaction Mechanism and Regioselectivity

The reduction of the phthalic anhydride proceeds via nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on one of the carbonyl carbons. This is followed by an intramolecular ring-opening and subsequent recyclization to form the lactone.

In the case of 4-substituted phthalic anhydrides, the regioselectivity of the initial hydride attack is influenced by the electronic nature of the substituent. For substituents that are electron-donating, there is a preference for the reduction of the carbonyl group adjacent to the substituent. However, bromine is an electron-withdrawing group, which leads to a lack of significant regioselectivity, resulting in the formation of a mixture of the 5- and 6-bromo isomers.[2]

Spectroscopic Data for this compound

Accurate characterization of the final product is essential. Below is a summary of the expected spectroscopic data for this compound.

| Spectroscopic Data | This compound |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which will be coupled to bromine), and the methylene carbon. |

| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring, typically in the range of 1760-1780 cm⁻¹. Aromatic C-H and C-Br stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |

Experimental and Logical Workflow Diagrams

To visually represent the process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship of the synthesis steps.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of the key stages in the synthesis of this compound.

References

Spectroscopic Characterization of 6-Bromophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-bromophthalide. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectroscopic data based on the analysis of closely related analogs, such as 5-bromophthalide, and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the characterization of 6-bromophthalide and similar aromatic lactones. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, quality control, and application of this compound in drug discovery and development.

Introduction

A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of synthesized compounds like 6-bromophthalide, ensuring the reliability of subsequent research and development activities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 6-bromophthalide. These predictions are based on the known data of 5-bromophthalide and other substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromophthalide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.85 | d | ~8.0 | 1 | H-7 |

| ~7.60 | d | ~1.5 | 1 | H-5 |

| ~7.45 | dd | ~8.0, 1.5 | 1 | H-4 |

| ~5.30 | s | - | 2 | H-3 (CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromophthalide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-1 (C=O) |

| ~148 | C-7a |

| ~135 | C-5 |

| ~130 | C-7 |

| ~128 | C-4 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~70 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromophthalide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2900 | Weak | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Lactone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch |

| ~1050 | Strong | C-O Stretch |

| ~850 | Strong | C-H Out-of-plane Bend |

| ~700-600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 6-Bromophthalide

| m/z | Relative Intensity (%) | Assignment |

| 214/212 | ~98/~100 | [M+2]⁺/ [M]⁺ (due to ⁸¹Br/⁷⁹Br isotopes) |

| 185/183 | Moderate | [M-CO]⁺ |

| 104 | Moderate | [M-Br-CO]⁺ |

| 76 | Strong | [C₆H₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For phthalide derivatives, absorptions are expected in the UV region.[1]

Table 5: Predicted UV-Vis Absorption Maxima for 6-Bromophthalide (in Methanol)

| λ_max_ (nm) |

| ~210 |

| ~240 |

| ~285 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 6-bromophthalide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-bromophthalide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR): For a 400 MHz spectrometer, typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Instrument Parameters (¹³C NMR): For a 100 MHz spectrometer, a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid 6-bromophthalide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure with the anvil to ensure good contact between the sample and the crystal. This is often the most straightforward method for solid samples.[2]

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of 6-bromophthalide with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 6-bromophthalide (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The presence of bromine will result in a characteristic M+2 isotopic pattern with a nearly 1:1 ratio.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 6-bromophthalide in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagrams illustrate key workflows relevant to the study of 6-bromophthalide.

Caption: A logical workflow for the synthesis and spectroscopic characterization of 6-bromophthalide.

Caption: A detailed workflow for the multi-technique spectroscopic analysis of a solid organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 6-bromophthalide. While experimental data remains to be published, the predictive data and generalized protocols presented herein offer a robust starting point for researchers engaged in the synthesis and characterization of this and related compounds. The application of the described spectroscopic techniques in a coordinated workflow is essential for unambiguous structure elucidation and purity assessment, which are critical for the advancement of drug development and other chemical research endeavors.

References

Technical Guide: Spectroscopic Data for 6-bromo-3H-isobenzofuran-1-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

While many commercial suppliers list 6-bromo-3H-isobenzofuran-1-one, they do not provide public access to its detailed NMR characterization data. Scholarly articles and patents found describe the synthesis of related isobenzofuran-1-one derivatives or mention 6-bromophthalide as a component in a mixture without reporting its isolated spectral data.

In lieu of the specific data, this guide provides a detailed, generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra for an organic compound such as this compound. Additionally, predicted NMR data based on the chemical structure and data from its isomer, 5-bromophthalide, are presented to offer an estimation of the expected spectral characteristics.

Predicted NMR Data and Structural Assignment

The structure of this compound is presented below, with protons and carbons labeled for theoretical NMR assignment.

Caption: Chemical structure of this compound.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR signals. The predictions are informed by general principles of NMR spectroscopy and by comparison with the known data for the isomeric 5-bromophthalide.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5.3 - 5.5 | Singlet (s) | H-3 (CH₂) |

| ~ 7.6 - 7.9 | Multiplet (m) | Aromatic Protons (H-4, H-5, H-7) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 68 - 70 | C-3 (CH₂) |

| ~ 120 - 135 | Aromatic CH |

| ~ 125 - 150 | Aromatic C (quaternary) |

| ~ 168 - 172 | C-1 (C=O) |

Experimental Protocols

A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. This protocol is intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

-

The following diagram illustrates a typical workflow for the characterization of an organic compound using NMR spectroscopy.

Caption: A logical workflow for the analysis of a chemical compound using NMR.

An In-depth Technical Guide to the Infrared Spectroscopy of 6-bromo-3H-isobenzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-bromo-3H-isobenzofuran-1-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a plausible synthetic pathway.

Introduction

This compound, also known as 6-bromophthalide, belongs to the class of lactones, which are cyclic esters. The molecule incorporates a five-membered lactone ring fused to a brominated benzene ring. Infrared spectroscopy is a powerful analytical technique to confirm the presence of key functional groups within the molecule and to elucidate its structural features. The vibrational modes of the carbonyl group of the lactone, the aromatic ring, and the carbon-bromine bond give rise to characteristic absorption bands in the IR spectrum.

Predicted Infrared Absorption Data

Due to the limited availability of an experimentally obtained spectrum for this compound in public databases, the following table summarizes the predicted infrared absorption frequencies based on the analysis of its functional groups and comparison with related compounds, such as 1(3H)-isobenzofuranone and bromobenzene.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| ~ 1780 - 1760 | Strong | C=O Stretching (γ-lactone) |

| ~ 1600, 1475 | Medium | Aromatic C=C Ring Stretching |

| ~ 1300 - 1200 | Strong | C-O Stretching (Lactone) |

| ~ 1100 - 1000 | Medium | In-plane Aromatic C-H Bending |

| ~ 900 - 800 | Strong | Out-of-plane Aromatic C-H Bending |

| ~ 700 - 600 | Medium to Strong | C-Br Stretching |

Experimental Protocols

The following section details a standard methodology for obtaining the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Objective: To acquire a high-quality infrared spectrum of this compound in the solid state.

Materials and Equipment:

-

This compound (solid sample)

-

Spectroscopy grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

Fourier Transform Infrared (FTIR) spectrometer

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Separately, take approximately 100-200 mg of dry, spectroscopy-grade KBr. If necessary, briefly dry the KBr under an infrared lamp to remove any absorbed moisture, which can interfere with the spectrum (showing broad absorption around 3400 cm⁻¹ and 1640 cm⁻¹).

-

-

Mixing:

-

Add the powdered this compound to the KBr in the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the die of a pellet press.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and will yield a better-quality spectrum.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Molecular Structure and Synthesis Pathway

The structural integrity and purity of this compound are paramount for its application in research and development. The following diagrams illustrate the molecule's structure and a plausible synthetic route.

Caption: Molecular structure of this compound.

A feasible synthesis of this compound can be envisioned starting from phthalide through an electrophilic aromatic substitution reaction.

Caption: A potential synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the analysis and synthesis of this compound. The provided data and protocols are based on established principles of infrared spectroscopy and organic chemistry. For definitive structural confirmation, further analysis using techniques such as NMR spectroscopy and mass spectrometry is recommended.

X-ray Crystallography of 6-Bromo-Isobenzofuranone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic studies of 6-bromo-isobenzofuranone derivatives. Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that exhibit a wide range of biological activities. The introduction of a bromine atom at the 6-position can significantly influence the physicochemical properties and biological efficacy of these compounds, making their precise structural elucidation through X-ray crystallography a critical aspect of drug discovery and development. This guide details the experimental protocols for synthesis and crystallization, presents crystallographic data from related structures to infer the structural characteristics of 6-bromo derivatives, and discusses the implications of these structural features on their biological function.

Synthesis and Crystallization of 6-Bromo-Isobenzofuranone Derivatives

The synthesis of 6-bromo-isobenzofuranone derivatives typically starts from commercially available 4-bromophthalic acid or its anhydride. A general synthetic approach involves the reduction of one of the carboxylic acid groups to an alcohol, followed by lactonization. For derivatives substituted at the 3-position, reaction of the corresponding 2-formyl-5-bromobenzoic acid with organometallic reagents or other nucleophiles is a common strategy.

General Experimental Protocol for Synthesis:

A typical synthesis for a 3-substituted-6-bromo-isobenzofuranone could involve the following steps:

-

Starting Material Preparation: 4-Bromophthalic anhydride is converted to 5-bromo-2-(hydroxymethyl)benzoic acid through selective reduction.

-

Oxidation: The alcohol is then oxidized to the corresponding aldehyde, 5-bromo-2-formylbenzoic acid.

-

Grignard Reaction: The aldehyde is reacted with a suitable Grignard reagent (e.g., phenylmagnesium bromide) to introduce a substituent at the future 3-position.

-

Lactonization: The resulting intermediate undergoes spontaneous or acid-catalyzed cyclization to form the 3-substituted-6-bromo-isobenzofuranone.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization.

Crystallization Protocol:

Obtaining single crystals suitable for X-ray diffraction is a crucial step. A common method for isobenzofuranone derivatives is slow evaporation from a suitable solvent system.

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures with hexane or water.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or with gentle heating.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

The workflow for the synthesis and crystallization process can be visualized as follows:

X-ray Diffraction Analysis and Structural Features

While a complete, publicly available crystallographic dataset for a simple 6-bromo-isobenzofuranone was not identified in the initial search, analysis of the crystal structures of closely related isobenzofuranone derivatives, including other halogenated and substituted analogs, allows for the prediction of key structural parameters.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer and subjected to X-ray radiation. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Expected Crystallographic Data:

The following table summarizes the expected range for key crystallographic parameters for a hypothetical 6-bromo-isobenzofuranone derivative, based on data from related structures.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric group |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) (for monoclinic) | 90 - 105 |

| Volume (ų) | 1000 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

Key Bond Lengths and Angles:

The geometry of the isobenzofuranone core is of primary interest. The following table provides expected values for key bond lengths and angles.

| Bond/Angle | Expected Value (Å or °) |

| C(aryl)-Br | ~1.90 Å |

| C=O (lactone) | ~1.20 Å |

| C(sp²)-O (lactone) | ~1.36 Å |

| C(sp³)-O (lactone) | ~1.47 Å |

| O-C=O (lactone angle) | ~120° |

| C-O-C (lactone angle) | ~110° |

Biological Activity and Signaling Pathways

Isobenzofuranone derivatives have been reported to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence and position of the bromine atom can modulate this activity. For instance, some brominated isobenzofuranones have shown potent inhibitory activity against certain enzymes or signaling pathways implicated in disease.

While specific signaling pathways for 6-bromo-isobenzofuranone derivatives are not extensively detailed in the literature, related compounds are known to interact with various cellular targets. For example, some isobenzofuranones act as inhibitors of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells and parasites.

The potential mechanism of action for a hypothetical 6-bromo-isobenzofuranone derivative as an enzyme inhibitor can be visualized as follows:

Conclusion

Physical and chemical properties of 6-bromophthalide

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophthalides

This technical guide provides a comprehensive overview of the physical and chemical properties of bromophthalide isomers, with a focus on 6-bromophthalide and its more extensively studied isomer, 5-bromophthalide. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key synthetic intermediates.

While specific experimental data for 6-bromophthalide is limited in published literature, it is frequently generated as a co-product in the synthesis of 5-bromophthalide. Therefore, this guide presents detailed data for the well-characterized 5-bromophthalide and 3-bromophthalide to provide a thorough reference for this class of compounds.

Physicochemical Properties

The fundamental physical and chemical properties of bromophthalide isomers are summarized below. These compounds share the same molecular formula and weight but differ in the position of the bromine atom on the aromatic ring, leading to distinct physical properties.

Table 1: General and Physical Properties of Bromophthalide Isomers

| Property | 6-Bromophthalide | 5-Bromophthalide | 3-Bromophthalide |

| CAS Number | 19477-73-7[1] | 64169-34-2[2][3][4] | 6940-49-4[5] |

| Molecular Formula | C₈H₅BrO₂[1] | C₈H₅BrO₂[2][3][4] | C₈H₅BrO₂[5] |

| Molecular Weight | 213.03 g/mol [1] | 213.03 g/mol [2][3][4] | 213.03 g/mol [5] |

| Appearance | Not specified | White to Pale Yellow Crystalline Solid[6] | Light yellow solid[7][8] |

| Melting Point | Not specified | 162-166 °C[9] | 83-87 °C[5][7][8] |

| Boiling Point | Not specified | 377.7 ± 42.0 °C at 760 mmHg[9] | 138 °C at 3 mmHg[5][8] |

| Solubility | Not specified | Insoluble in water[4] | Soluble in Methanol[8] |

Spectroscopic Data for 5-Bromophthalide

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of bromophthalide isomers. Detailed data for 5-bromophthalide is presented below.

Table 2: ¹H NMR Spectroscopic Data for 5-Bromophthalide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.91 | d | 1.8 | 1 | H-4 |

| 7.77 | dd | 8.2, 1.8 | 1 | H-6 |

| 7.64 | d | 8.2 | 1 | H-7 |

| 5.35 | s | - | 2 | H-3 (CH₂) |

| Data sourced from BenchChem Technical Guide.[10] |

Table 3: ¹³C NMR Spectroscopic Data for 5-Bromophthalide

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C-1 (C=O) |

| 148.8 | C-7a |

| 134.1 | C-6 |

| 128.9 | C-4 |

| 127.3 | C-7 |

| 126.3 | C-5 |

| 123.6 | C-3a |

| 68.6 | C-3 (CH₂) |

| Data sourced from BenchChem Technical Guide.[10] |

Table 4: Infrared (IR) Spectroscopy Data for 5-Bromophthalide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3094, 3071, 3034 | Weak | Aromatic C-H Stretch |

| 2965, 2928 | Weak | Aliphatic C-H Stretch |

| 1761 | Strong | C=O Stretch (Lactone) |

| 1599, 1578, 1464 | Medium-Strong | Aromatic C=C Stretch |

| 1346 | Medium | CH₂ Bend |

| 1287, 1209 | Strong | C-O Stretch |

| 1067, 1028 | Strong | C-O Stretch |

| 932, 893, 831 | Strong | C-H Out-of-plane Bend |

| Data sourced from BenchChem Technical Guide.[10] |

Table 5: Mass Spectrometry (MS) Data for 5-Bromophthalide

| m/z | Relative Abundance (%) | Assignment |

| 214 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 212 | 100 | [M]⁺ (with ⁷⁹Br) |

| 185 | ~20 | [M-CO]⁺ (with ⁸¹Br) |

| 183 | ~20 | [M-CO]⁺ (with ⁷⁹Br) |

| 104 | ~35 | [M-Br]⁺ |

| Data sourced from BenchChem Technical Guide[10] and PubChem.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of bromophthalides are crucial for reproducible research and development.

Synthesis of 5- and 6-Bromophthalide

A common industrial method for synthesizing 5-bromophthalide also yields 6-bromophthalide as a byproduct. The process involves the reduction of 4-bromophthalic anhydride.[11][12]

Protocol: Reduction of 4-Bromophthalic Anhydride

-

Preparation of Reducing Agent: A slurry of sodium borohydride (22.7 g) is prepared in an organic solvent such as ethylene glycol dimethyl ether (200 g) at 20°C.[11]

-

Preparation of Starting Material: 4-bromophthalic anhydride (227 g) is dissolved in the same organic solvent (300 g) at 20°C.[11]

-

Reaction: The solution of 4-bromophthalic anhydride is added slowly to the sodium borohydride slurry, maintaining the reaction temperature. An increase in temperature from 20°C to 30°C may be observed.[11]

-

Acidification: After the addition is complete, the reaction mixture is acidified. For example, a mixture of water and concentrated hydrochloric acid (3:1 weight ratio) is added.[11]

-

Phase Separation: The acidified mixture is heated to 55-60°C, which results in the separation of a lower aqueous phase and an upper organic phase containing the mixture of 5-bromophthalide and 6-bromophthalide.[11]

-

Crystallization and Isolation: The organic phase is then cooled to selectively crystallize the 5-bromophthalide, which can be isolated by filtration. The filtrate will contain the 6-bromophthalide isomer.[11] A typical crude product mixture contains approximately 90% 5-bromophthalide and 10% 6-bromophthalide.[11]

Synthesis of 3-Bromophthalide

3-Bromophthalide is typically synthesized via the bromination of phthalide using N-bromosuccinimide (NBS).[13]

Protocol: Bromination of Phthalide

-

Reaction Setup: A mixture of phthalide (10 g, 0.075 mole), N-bromosuccinimide (13.3 g, 0.075 mole), and dry carbon tetrachloride (200 ml) is placed in a 500-ml flask equipped with a reflux condenser.[13]

-

Initiation: The reaction mixture is heated to reflux and exposed to light from a 100-watt unfrosted light bulb for 30 minutes to initiate the reaction.[13]

-

Reaction Monitoring: The reaction is complete when the denser N-bromosuccinimide at the bottom of the flask disappears and the less dense succinimide accumulates at the top.[13]

-

Workup: The succinimide byproduct is removed by filtration. The filtrate is then concentrated under atmospheric pressure.[13]

-

Isolation: The concentrate is cooled to induce crystallization of the crude 3-bromophthalide, which is then collected by filtration. The crude product can be recrystallized from cyclohexane.[13]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic analysis of bromophthalide samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the bromophthalide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Pathways

Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical workflows.

Caption: Synthesis of 5- and 6-Bromophthalide.

Caption: Spectroscopic Characterization Workflow.

Safety Information

For 5-bromophthalide, the following GHS hazard information has been reported. Users should handle all bromophthalide isomers with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

References

- 1. 6-Bromophthalide | CymitQuimica [cymitquimica.com]

- 2. Cas 64169-34-2,5-Bromophthalide | lookchem [lookchem.com]

- 3. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromophthalide | 64169-34-2 | FB19306 | Biosynth [biosynth.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:6940-49-4,3-溴苯酞,3-Bromophthalide [en.chemfish.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of 6-bromo-3H-isobenzofuran-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-3H-isobenzofuran-1-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing robust, adaptable experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines a general experimental workflow for investigating the potential biological activity of this compound, a common area of interest for isobenzofuranone derivatives.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the design of solubility studies and for understanding the compound's behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 99 - 101°C |

| Qualitative Solubility | Chloroform (Slightly), Methanol (Slightly)[1] |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for the quantitative determination of the solubility of this compound in organic solvents. These protocols are widely applicable to organic compounds and can be implemented in a standard laboratory setting.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or carefully filter the supernatant through a syringe filter.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound has a significant UV absorbance at a specific wavelength.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for quantification, especially for complex mixtures or when the compound has low UV absorbance.

Procedure:

-

Method Development: Develop an appropriate HPLC method for the analysis of this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase or a compatible solvent. Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

Visualization of a Hypothetical Experimental Workflow and a Relevant Signaling Pathway

Given that isobenzofuranone derivatives often exhibit biological activity, a common research objective is to screen them against cellular pathways implicated in diseases such as cancer. Below is a generalized workflow for such a screening process and a diagram of a relevant signaling pathway that could be investigated.

Caption: A generalized workflow for screening the biological activity of a test compound.

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer drugs.

References

The Reactivity of the Bromine Atom in 6-Bromophthalide: A Technical Guide for Drug Development Professionals

Executive Summary

6-Bromophthalide is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of compounds. The reactivity of the bromine atom at the 6-position is of paramount importance, serving as a versatile handle for the introduction of various functional groups through modern cross-coupling methodologies. This technical guide provides an in-depth analysis of the key reactions involving the C-Br bond of 6-bromophthalide, including palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions. While specific quantitative data for 6-bromophthalide is limited in publicly accessible literature, this document compiles representative data from structurally analogous aryl bromides to provide a strong predictive framework for researchers. Detailed, adaptable experimental protocols and mechanistic visualizations are provided to facilitate the practical application of these synthetic strategies in drug discovery and development.

Introduction: The Synthetic Utility of 6-Bromophthalide

Phthalides, or isobenzofuranones, are a class of compounds that are prevalent in a number of natural products and pharmaceutically active molecules[1][2]. The introduction of a bromine atom onto the aromatic ring, as in 6-bromophthalide, significantly enhances its synthetic utility. The carbon-bromine bond is amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making 6-bromophthalide an attractive starting material for the generation of compound libraries in drug discovery programs[1]. Understanding the reactivity of this bromine atom is crucial for designing efficient and robust synthetic routes to novel therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds[3]. The bromine atom of 6-bromophthalide serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl structures by coupling an organoboron species with an organic halide[1][4]. For 6-bromophthalide, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Reaction Scheme:

| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Adapted from[1] |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | Adapted from[2] |

| 1-Bromo-4-nitrobenzene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | Adapted from[5] |

Materials:

-

6-Bromophthalide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1]

-

Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[1]

Procedure:

-

To an oven-dried Schlenk flask, add 6-bromophthalide, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere[1].

-

Add the palladium catalyst.

-

Add the degassed solvent mixture via syringe[1].

-

Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[3][6][7]. This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.

Reaction Scheme:

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 20 | 95 | Adapted from[7] |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 88 | Adapted from[8] |

| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | Adapted from[6] |

Materials:

-

6-Bromophthalide (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.5-2.0 equiv)[6]

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 6-bromophthalide, the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Heck Reaction: Formation of C-C Double Bonds

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes[9][10]. This allows for the introduction of alkenyl groups at the 6-position of the phthalide core.

Reaction Scheme:

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction is a reliable method for the synthesis of alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide[11][12]. This enables the introduction of alkynyl moieties onto the 6-position of the phthalide ring.

Reaction Scheme:

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods[4][13][14]. It provides an alternative route for the synthesis of 6-aryloxy and 6-amino phthalide derivatives.

Reaction Scheme (C-O Coupling):

Reaction Scheme (C-N Coupling):

Spectroscopic Characterization

While specific, published spectroscopic data for 6-bromophthalide is scarce, data for the isomeric 5-bromophthalide can be used for comparison[15][16]. The substitution pattern will influence the chemical shifts and coupling constants in the NMR spectra.

Predicted ¹H NMR Spectrum of 6-Bromophthalide

Based on the structure and data from analogous compounds, the following proton signals are expected for 6-bromophthalide in CDCl₃:

-

Aromatic Protons: Three protons in the aromatic region (approximately δ 7.0-8.0 ppm), likely appearing as a doublet, a triplet, and a doublet, with coupling constants typical for ortho and meta relationships.

-

Methylene Protons (-CH₂-): A singlet for the two protons of the lactone methylene group, expected around δ 5.3 ppm.

Predicted ¹³C NMR Spectrum of 6-Bromophthalide

The ¹³C NMR spectrum is expected to show eight distinct signals:

-

Carbonyl Carbon (C=O): Around δ 170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including one carbon directly attached to the bromine atom (which will have a lower chemical shift compared to the other aromatic carbons).

-

Methylene Carbon (-CH₂-): Around δ 68-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-bromophthalide is expected to show characteristic absorption bands for the following functional groups:

-

C=O Stretch (Lactone): A strong absorption band around 1760 cm⁻¹[16].

-

Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region.

-

C-Br Stretch: Typically in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, 6-bromophthalide will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units[17].

Conclusion

The bromine atom in 6-bromophthalide is a highly versatile functional group that enables a wide range of synthetic transformations, primarily through palladium- and copper-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is limited, the well-established reactivity of analogous aryl bromides provides a robust framework for predicting reaction outcomes and developing effective synthetic protocols. The information and adaptable procedures provided in this guide are intended to empower researchers in drug discovery and development to efficiently utilize 6-bromophthalide as a key building block in the synthesis of novel and medicinally relevant compounds. Further exploration and publication of the specific reactivity of 6-bromophthalide would be a valuable contribution to the scientific community.

References

- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck Reaction—State of the Art [mdpi.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pure.rug.nl [pure.rug.nl]

- 14. Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

Stability of 6-bromo-3H-isobenzofuran-1-one under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 6-bromo-3H-isobenzofuran-1-one under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the general chemical principles governing the stability of the isobenzofuranone (phthalide) lactone ring system. It further provides detailed experimental protocols to enable researchers to generate specific stability data for their applications.

Core Concepts: Lactone Stability

This compound, a substituted phthalide, contains a five-membered lactone ring. Lactones are cyclic esters and are susceptible to hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by both acids and bases, leading to the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid. The rate of this hydrolysis is highly dependent on the pH, temperature, and the presence of other nucleophiles.

Expected Stability under Different Conditions

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This acid-catalyzed hydrolysis is typically slower than base-catalyzed hydrolysis. The expected degradation product is 2-(bromomethyl)-5-carboxybenzoic acid.

Basic Conditions: Under basic conditions, the lactone ring is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon. This process, known as saponification, is generally a rapid reaction that leads to the formation of the corresponding carboxylate salt. The expected degradation product is the salt of 2-(bromomethyl)-5-carboxybenzoic acid.

Neutral Conditions: At neutral pH, the hydrolysis of lactones still occurs but at a much slower rate compared to acidic or basic conditions.

The supplier safety data sheet for this compound states that it is stable under recommended storage conditions, which typically implies neutral pH and ambient temperature in a dry environment.[1]

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the reviewed literature, the following table is provided as a template for researchers to populate with their own experimental data.

| Condition | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Major Degradation Product(s) |

| Acidic | 2-(bromomethyl)-5-carboxybenzoic acid | ||||

| Basic | 2-(bromomethyl)-5-carboxybenzoate | ||||

| Neutral | 2-(bromomethyl)-5-carboxybenzoic acid |

Experimental Protocols

To determine the stability of this compound, a forced degradation study can be performed.[2] The following are detailed methodologies for assessing its stability under acidic and basic conditions.

Protocol 1: Acidic and Basic Hydrolysis Stability Study

Objective: To determine the rate of hydrolysis and identify the degradation products of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Constant temperature bath or incubator

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Reaction Setup:

-

Acidic Condition: In a volumetric flask, add a known volume of the stock solution to a pre-heated solution of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.

-

Basic Condition: In a separate volumetric flask, add the same volume of the stock solution to a pre-heated solution of 0.1 M NaOH to achieve the same final concentration.

-

Control: Prepare a similar solution in HPLC grade water.

-

-

Incubation: Place the flasks in a constant temperature bath set to a desired temperature (e.g., 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Sample Quenching:

-

For the acidic samples, neutralize with an equivalent amount of NaOH.

-

For the basic samples, neutralize with an equivalent amount of HCl.

-

-

HPLC Analysis:

-

Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the samples onto the HPLC system.

-

Monitor the disappearance of the parent peak (this compound) and the appearance of any degradation product peaks.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the expected degradation pathways and a typical experimental workflow for stability testing.

Caption: Expected degradation pathways under acidic and basic conditions.

Caption: Experimental workflow for stability testing.

Conclusion

While direct experimental data on the stability of this compound is scarce, its chemical structure as a lactone provides a strong basis for predicting its behavior under acidic and basic conditions. It is expected to undergo hydrolysis to form 2-(bromomethyl)-5-carboxybenzoic acid or its corresponding carboxylate. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound, enabling informed decisions in drug development and other scientific applications. It is crucial for researchers to perform these studies to obtain specific and reliable stability data for their intended use.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 6-Bromophthalide

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of common palladium-catalyzed cross-coupling reactions adapted for use with 6-bromophthalide (also known as 6-bromoisobenzofuran-1(3H)-one). While specific literature precedents for these reactions on 6-bromophthalide are not widely available, the protocols provided herein are based on well-established methodologies for structurally similar aryl bromides. These notes are intended to serve as a starting point for reaction optimization and exploration.

Introduction to Palladium-Catalyzed Reactions of 6-Bromophthalide

6-Bromophthalide is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 6-position. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions, are powerful tools for carbon-carbon and carbon-heteroatom bond formation.[1][2][3][4][5] The successful execution of these transformations opens avenues for the synthesis of novel phthalide derivatives with potential biological activity or unique material properties.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This workflow should be adapted based on the specific reaction and substrates being used.

Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is widely used to synthesize biaryl compounds. For 6-bromophthalide, this would lead to the formation of 6-arylphthalides.

General Reaction Scheme:

Catalytic Cycle:

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[6-Bromophthalide] + R-C≡CH --[Pd catalyst, Cu(I), Base]--> 6-(Alkynyl)phthalide

[6-Bromophthalide] + Alkene --[Pd catalyst, Base]--> 6-(Vinyl)phthalide

[6-Bromophthalide] + R¹R²NH --[Pd catalyst, Ligand, Base]--> 6-(Amino)phthalide

[6-Bromophthalide] + "CN Source" --[Pd catalyst, Ligand]--> 6-Cyanophthalide

References

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 6-bromo-3H-isobenzofuran-1-one as a Precursor for Antidepressant Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-3H-isobenzofuran-1-one, also known as 6-bromophthalide, is a key starting material in the synthesis of the clinically significant antidepressant, Citalopram, and its active S-enantiomer, Escitalopram.[1] Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1][2][3] The synthesis of Citalopram from this compound involves a multi-step process, typically initiated by a Grignard reaction to introduce the fluorophenyl group, followed by the addition of the dimethylaminopropyl side chain and subsequent cyclization. This document provides detailed application notes, experimental protocols, and data related to this synthetic pathway.

Synthetic Pathway Overview

The primary synthetic route involves the reaction of this compound with a 4-fluorophenyl Grignard reagent, followed by a second Grignard reaction with a 3-(dimethylamino)propyl magnesium halide. The resulting diol intermediate is then cyclized to form the core structure of Citalopram. The bromo- group is subsequently converted to the cyano- group to yield the final product.

Caption: General synthetic pathway from this compound to Citalopram.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

This protocol outlines the initial steps in the synthesis of a key intermediate for Citalopram.

Materials:

-

5-bromophthalide (can be used interchangeably with this compound)

-

4-fluorophenylmagnesium bromide solution in THF

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Tetrahydrofuran (THF)

-

Orthophosphoric acid (60%)

-

Hydrochloric acid (aq)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for Grignard and reduction reactions.

Procedure:

-

Grignard Reaction: To a solution of 5-bromophthalide in anhydrous THF, add a solution of 4-fluorophenylmagnesium bromide in THF dropwise at room temperature under an inert atmosphere. The reaction is typically stirred for 3 hours.[4]

-

Work-up and Reduction: The reaction mixture is quenched with water. The resulting benzophenone derivative is then reduced. For the reduction, in a separate flask, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared. The benzophenone derivative solution is added dropwise to the LiAlH₄ suspension and refluxed for 2 hours.[4]

-

Cyclization: The resulting dihydroxy compound is cyclized by heating with 60% orthophosphoric acid under steam for 3 hours.[4]

-

Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Synthesis of Citalopram from 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

Materials:

-

5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

3-dimethylaminopropylchloride

-

Standard laboratory glassware and equipment for cyanation and alkylation reactions.

Procedure:

-

Cyanation: The 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is reacted with copper(I) cyanide in DMF at reflux for 4 hours to replace the bromo group with a cyano group, yielding 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[4]

-

Alkylation: To a suspension of sodium hydride in DMSO, a solution of the cyano derivative is added. After stirring, 3-dimethylaminopropylchloride is added, and the reaction is stirred at room temperature for 1 hour to yield Citalopram.[4]

-

Purification: The final product is purified by crystallization from a suitable solvent like isopropyl ether.[4]

Quantitative Data

The following table summarizes typical yields reported in the literature for the synthesis of Citalopram and its intermediates starting from a brominated phthalide precursor.

| Step | Reactants | Product | Yield (%) | Reference |

| Oxidation of 3-bromo-2-methylbenzoate to 6-bromophthalide | 3-bromo-2-methylbenzoate, Chromyl chloride | 6-bromophthalide | 57 | [1] |

| Synthesis of Citalopram base from the nitrile intermediate | 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile, etc. | Citalopram base (crystalline) | 60 | [4] |